molecular formula C10H9NO2S B1609683 Methyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 92539-88-3

Methyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No. B1609683
CAS RN: 92539-88-3
M. Wt: 207.25 g/mol
InChI Key: HUQQDOKKXZCNOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-benzothiophene-3-carboxylate, also known as MABTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MABTC is a heterocyclic compound that belongs to the benzothiophene family, which is characterized by a sulfur atom and a benzene ring in its structure.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized as a precursor in the synthesis of various biologically active molecules. One notable example involves the conversion of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to Schiff bases, which have been characterized for their antibacterial, antifungal, and anti-inflammatory activities. These Schiff bases were obtained by treating the compound with aromatic aldehydes, demonstrating its utility in generating molecules with potential pharmaceutical applications (Narayana et al., 2006). Furthermore, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing intra- and intermolecular N-H···O hydrogen bonds, which contribute to the stabilization of its crystal structure, indicating the compound's potential for further chemical manipulation and study (Vasu et al., 2004).

Antitumor Activity

Derivatives of Methyl 2-amino-1-benzothiophene-3-carboxylate have shown promising antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, closely related to Methyl 2-amino-1-benzothiophene-3-carboxylate, have demonstrated potent and selective antitumor activity. These compounds induce cytochrome P450 1A1 activity in sensitive carcinoma cells, leading to the formation of DNA adducts in vitro and in vivo, highlighting their potential as chemotherapeutic agents (Leong et al., 2003). Additionally, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing significant efficacy in retarding the growth of breast and ovarian xenograft tumors, further emphasizing the therapeutic potential of derivatives of Methyl 2-amino-1-benzothiophene-3-carboxylate (Bradshaw et al., 2002).

Chemical Reactions and Modifications

Methyl 2-amino-1-benzothiophene-3-carboxylate serves as a versatile building block for the synthesis of diverse compounds. For example, its derivatives have been involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating the compound's utility in complex chemical transformations (Giri et al., 2007). Moreover, the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates highlight the electrochemical properties and potential applications of Methyl 2-amino-1-benzothiophene-3-carboxylate derivatives in materials science and electrochemistry (Rejňák et al., 2004).

properties

IUPAC Name

methyl 2-amino-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQQDOKKXZCNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432195
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-1-benzothiophene-3-carboxylate

CAS RN

92539-88-3
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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